molecular formula C8H7ClN2O B1424123 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-58-4

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1424123
CAS RN: 1190321-58-4
M. Wt: 182.61 g/mol
InChI Key: SWZFPLUXUHUGIV-UHFFFAOYSA-N
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Description

“4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1190321-58-4 . It has a molecular weight of 182.61 and its IUPAC name is this compound . The compound is a white to yellow solid .


Synthesis Analysis

The synthesis of substituted pyridines, such as “this compound”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7ClN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) . This indicates the presence of chlorine, nitrogen, and oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 182.61 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Building Blocks : Compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as versatile building blocks for synthesizing derivatives such as 4-substituted 7-azaindole derivatives, showcasing their utility in chemical synthesis (Figueroa‐Pérez et al., 2006).

  • Synthesis of Pyrrolopyridines and Pyrimidines : 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, a related compound, is used for synthesizing 1H-pyrrolo[2,3-b]pyridine and other systems, indicating the chemical flexibility and reactivity of these compounds (Abdel-Mohsen & Geies, 2008).

Applications in Materials Science

  • Semiconducting Materials : Novel nitrogen-embedded small molecules derived from compounds like 6-chloro-1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione have been studied for their electrochemical, self-assembly, and carrier transport properties, highlighting potential applications in materials science (Zhou et al., 2019).

Crystallography and Molecular Structure

  • Charge Density Analysis : The experimental charge density distribution in compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine has been investigated using high-resolution X-ray diffraction, providing insights into the molecular structure and bonding scheme (Hazra et al., 2012).

Medicinal Chemistry and Drug Design

  • Synthesis for Antiviral Activity : Research on synthesizing and evaluating the antiviral activity of various 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, including compounds derived from 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine, has been conducted, illustrating the compound's potential in drug design (Saxena et al., 1988).

Reactivity and Mechanism Studies

  • Investigation of Reactivity : Studies have been conducted on new heterocycle-based molecules like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, focusing on synthesis, characterization, and reactivity, including DFT calculations and molecular dynamics simulations (Murthy et al., 2017).

properties

IUPAC Name

4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZFPLUXUHUGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696626
Record name 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190321-58-4
Record name 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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